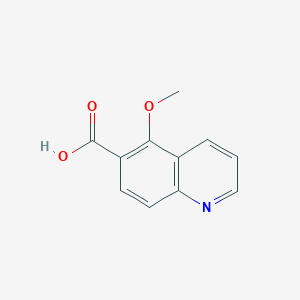

5-Methoxyquinoline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-7-3-2-6-12-9(7)5-4-8(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSRZKDHXAFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of Substituted Quinoline Carboxylic Acids

5-Methoxyquinoline-6-carboxylic acid is a member of the substituted quinoline (B57606) carboxylic acids, a significant class of N-heterocyclic compounds. These molecules are structurally characterized by a quinoline core—a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring—which is further functionalized with at least one carboxylic acid group and other substituents. The positions and types of these substituents, such as the methoxy (B1213986) group at the 5-position and the carboxylic acid at the 6-position in the target compound, give rise to a vast array of derivatives with distinct chemical and physical properties.

The synthesis of quinoline carboxylic acids has been a subject of extensive research, with established methods including the Pfitzinger, Doebner, and Friedländer reactions. nih.govresearchgate.net Modern synthetic chemistry continues to refine these pathways and develop novel, more efficient protocols, sometimes employing techniques like microwave irradiation or developing new catalysts to improve yields and reduce reaction times. researchgate.netchemsrc.com The derivatization of the quinoline scaffold is a strategic approach in medicinal chemistry to develop compounds with enhanced biological activities. chemsrc.com

Broader Significance of Quinoline Scaffold in Chemical and Biological Sciences

The quinoline (B57606) scaffold is widely regarded as a "privileged structure" in medicinal chemistry and drug design. vulcanchem.combldpharm.com This designation stems from its frequent appearance in bioactive natural products (like the antimalarial alkaloid quinine) and its ability to serve as a versatile template for designing therapeutics that can interact with a wide range of biological targets. bldpharm.comchemicalbook.com

The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives, which have been investigated for a broad spectrum of pharmacological activities. chemicalbook.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. nih.govvulcanchem.comchemimpex.com The integration of the quinoline heterocycle into molecular frameworks is a well-established strategy for developing novel pharmaceuticals with improved therapeutic properties. chemicalbook.com Beyond medicine, quinoline derivatives are also utilized in material science, for example, in the development of polymers with enhanced thermal stability. chemimpex.com

Rationale and Scope of Academic Inquiry into 5 Methoxyquinoline 6 Carboxylic Acid

While the broader class of quinoline (B57606) carboxylic acids is well-documented, specific academic inquiry into 5-Methoxyquinoline-6-carboxylic acid is more nascent. The rationale for its investigation is largely inferred from the established value of its structural isomers and related compounds. For instance, isomers like 8-methoxyquinoline-5-carboxylic acid are known to be useful as chelating agents for metal ions and as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The specific placement of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group on the quinoline frame of this compound is expected to confer unique electronic and steric properties.

The primary scope of inquiry into this particular compound involves its potential use as a specialized building block in organic synthesis. Researchers are interested in how its distinct substitution pattern influences reactivity and the properties of larger molecules constructed from it. Its potential to serve as a precursor for novel bioactive agents or functional materials is a key driver of its synthesis and characterization. While detailed biological studies on this specific isomer are not yet widely published, its structural similarity to other biologically active methoxyquinolines provides a strong impetus for future investigation into its pharmacological potential.

Overview of Current Research Trajectories and Future Directions

Foundational Synthetic Routes to the Quinoline Core

The construction of the quinoline ring, a key structural motif in numerous natural products and pharmacologically active compounds, has been a subject of extensive research for over a century. iipseries.org Methodologies range from classical name reactions that form the bedrock of heterocyclic chemistry to modern, highly efficient catalytic and multicomponent strategies.

Classical Annulation Reactions (e.g., Doebner, Friedländer, Niementowski, Pfitzinger)

These well-established reactions remain cornerstones for quinoline synthesis, each offering a different approach to the assembly of the bicyclic system from various aniline (B41778) and carbonyl-containing precursors.

Doebner and Doebner-von Miller Reactions: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov A related method, the Doebner-von Miller reaction, is a modification of the Skraup synthesis and utilizes an aniline reacting with α,β-unsaturated carbonyl compounds to form quinolines. iipseries.orgwikipedia.org This reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from aldehydes or ketones via an aldol (B89426) condensation. wikipedia.org

Friedländer Synthesis: One of the most direct and versatile methods, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically promoted by either acid or base catalysis and proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgnih.gov The versatility of this method allows for the preparation of a wide array of polysubstituted quinolines. nih.govresearchgate.net

| Catalyst Type | Reactants | Conditions | Product | Reference |

| Acid (HCl) | 1-amino-4-bromo benzaldehyde, Ethyl acetoacetate | Water, Reflux | 2,3,7-trisubstituted quinoline | researchgate.net |

| Base (NaOH) | o-aminobenzaldehyde, Acetaldehyde | N/A | Quinoline | researchgate.net |

| Lewis Acid | 2-aminoaryl ketones, α-methylene ketones | Solvent-free | Polysubstituted quinoline | nih.gov |

Niementowski Synthesis: This reaction provides access to 4-hydroxyquinoline (B1666331) derivatives through the condensation of anthranilic acids with ketones or aldehydes. nih.gov The reaction generally requires high temperatures to drive the cyclization and dehydration steps. nih.gov

Pfitzinger Reaction: Also known as the Pfitzinger-Borsche reaction, this method synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatic acid intermediate, which then condenses with the carbonyl compound and subsequently cyclizes to form the final quinoline product. nih.gov

Modern Catalyst-Driven Syntheses (e.g., Pd-catalyzed reactions)

Modern organic synthesis has seen the rise of transition metal-catalyzed reactions, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of heterocyclic systems, including quinolines. These methods often involve cross-coupling and annulation strategies. For example, the synthesis of quinoline derivatives can be achieved through palladium-catalyzed coupling reactions of appropriately substituted anilines and alkynes, followed by cyclization. nih.gov

One-Pot and Multicomponent Strategies

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become increasingly popular. These strategies allow for the synthesis of complex molecules like quinolines from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. scielo.br MCRs are highly convergent and atom-economical. For instance, various 2,4-disubstituted quinolines can be accessed in high yields through a three-component reaction involving anilines, aldehydes, and alkynes, often mediated by a Lewis acid catalyst. scielo.br The reaction proceeds through a sequence of imine formation, nucleophilic addition of the alkyne, and subsequent intramolecular cyclization. scielo.br

| Reaction Type | Starting Materials | Catalyst/Mediator | Key Features | Reference |

| Three-Component | Aniline, Aldehyde, Alkyne | Lewis Acid (e.g., FeCl₃, Yb(OTf)₃) | High convergence, access to 2,4-disubstituted quinolines | scielo.br |

| Sequential MCR | Aromatic aldehyde, Malononitrile, 1-Tetralone | Ammonium acetate, Acetic acid | Forms complex fused quinoline systems in one pot | nih.gov |

Targeted Synthesis of this compound

A thorough review of the scientific literature did not yield a specific, documented synthetic procedure for this compound. The synthesis of quinolines is highly dependent on the substitution pattern of the precursors, and direct application of general methods may not yield the desired isomer or may be incompatible with the required functional groups.

Stereoselective and Regioselective Synthesis Approaches

Without a known synthetic route to this compound, a discussion of stereoselective and regioselective approaches is speculative. However, in general quinoline synthesis, regioselectivity is a critical consideration, particularly when using substituted anilines in reactions like the Skraup or Doebner-von Miller syntheses. wikipedia.org The position of substituents on the aniline ring directs the cyclization, and a mixture of isomers can result if the substitution pattern allows for it. For example, a meta-substituted aniline can potentially yield both 5- and 7-substituted quinolines. wikipedia.org The electronic nature of the substituent influences the outcome.

To achieve regioselectivity for a specific target like this compound, one would typically start with a precursor that already contains the desired substitution pattern or employs directing groups that favor formation of the intended isomer. For instance, a plausible, though undocumented, approach might involve the Gould-Jacobs reaction starting from 3-amino-4-methoxybenzoic acid. wikipedia.orgnih.gov This aniline derivative has the methoxy (B1213986) and carboxylic acid precursors in the correct relative positions to potentially form the desired 5,6-disubstituted quinoline ring upon reaction with an appropriate three-carbon unit and subsequent cyclization. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of any synthetic product. For quinoline syntheses, key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst: In classical syntheses, the choice and concentration of the acid or base catalyst can significantly impact the reaction rate and the formation of side products. wikipedia.org Modern methods may involve screening various transition metal catalysts and ligands to find the most efficient system.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. In some cases, solvent-free conditions or the use of ionic liquids have been shown to improve reaction outcomes. nih.gov

Temperature: Many classical quinoline syntheses require high temperatures to overcome activation barriers for cyclization and dehydration. nih.gov Microwave irradiation has been successfully employed as an alternative heating method to reduce reaction times and sometimes improve yields. nih.gov

Derivatization Strategies for this compound

The structure of this compound provides three primary sites for chemical modification: the carboxylic acid moiety, the quinoline ring, and the methoxy group. Each of these can be targeted to generate a diverse library of derivatives.

The carboxylic acid group at the 6-position is a versatile functional handle for a variety of transformations.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Another effective method is the use of coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates ester formation under mild conditions. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid. A variety of coupling reagents can be employed for this purpose, including phosphonitrilic chloride trimer (PNT) and organo-cyanamides, which allow for the efficient formation of the amide bond under mild conditions. rsc.orgiajpr.com Direct amidation can also be mediated by reagents like methyltrimethoxysilane (B3422404) (MTM), offering a sustainable and non-toxic alternative. chemistryviews.org

Decarboxylation: The removal of the carboxylic acid group via decarboxylation can be a key step in the synthesis of 6-unsubstituted 5-methoxyquinoline (B23529). This transformation can be challenging for aromatic carboxylic acids and often requires harsh conditions. However, metal-catalyzed decarboxylation reactions, using catalysts based on copper, silver, or palladium, have been developed. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under milder conditions. sioc.ac.cn

The quinoline ring of this compound is susceptible to various electrophilic and radical substitution reactions.

Halogenation: The introduction of halogen atoms onto the quinoline ring can significantly alter the electronic properties and provide a handle for further functionalization. Electrophilic halogenation of quinoline derivatives often occurs at the C5 and C7 positions. rsc.org Metal-free halogenation methods using N-halosuccinimides (NCS, NBS, NIS) in aqueous conditions have been developed for the C5-selective halogenation of quinolines. rsc.orgrsc.org The presence of the methoxy group at C5 and the carboxylic acid at C6 in the target molecule will influence the regioselectivity of these reactions.

Alkylation: The direct C-H alkylation of quinolines is a powerful method for introducing alkyl groups onto the heterocyclic core. Rhodium(I)-catalyzed ortho-alkylation of quinolines with olefins has been shown to be effective, with substitution occurring at the position ortho to the nitrogen atom. nih.govacs.org For quinoline N-oxides, site-selective C8-alkylation can be achieved using cyclopropyl (B3062369) alcohols as alkylating agents in the presence of a Cobalt(III) catalyst. acs.org The electronic nature of the substituents on the quinoline ring plays a crucial role in directing the alkylation.

The methoxy group at the 5-position can be a target for demethylation to unveil a hydroxyl group, which can then be used for further derivatization.

O-Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation, typically performed at low temperatures. chem-station.comresearchgate.net Other reagents for O-demethylation include strong acids like hydrobromic acid (HBr) and Lewis acids such as aluminum chloride (AlCl₃). chem-station.com Nucleophilic reagents, such as thiols under basic conditions, can also effect demethylation. chem-station.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis and derivatization of quinolines is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Synthesis: The synthesis of quinoline derivatives can often be performed under solvent-free conditions, which eliminates the use of potentially harmful organic solvents and simplifies product purification. researchgate.netjocpr.comresearchgate.net These reactions are typically carried out by heating the reactants together, sometimes in the presence of a solid catalyst.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry as they generate minimal waste. scranton.edu In the context of this compound derivatization, reactions should be designed to maximize the incorporation of atoms from the reactants into the final product.

Sustainable Methodologies: The development of sustainable synthetic methods for quinolines involves the use of renewable starting materials, energy-efficient reaction conditions (such as microwave irradiation), and the avoidance of toxic reagents and solvents. nih.gov Metal-free synthesis protocols are also gaining prominence as they avoid the use of potentially toxic and expensive heavy metals. nih.gov

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of publicly accessible scientific databases and scholarly articles has revealed a significant lack of detailed experimental data for the chemical compound This compound . Despite targeted searches for its spectroscopic and structural characterization, specific data pertaining to its High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses are not available.

The structural elucidation of a novel or synthesized compound relies heavily on a suite of analytical techniques, with NMR and MS being paramount. NMR spectroscopy, including ¹H, ¹³C, and two-dimensional methods, is essential for determining the precise connectivity and spatial arrangement of atoms within a molecule. Mass spectrometry is crucial for confirming the molecular weight and elemental composition, as well as for deducing structural components through fragmentation analysis.

While general information exists for related compounds, such as quinoline-6-carboxylic acid and its various derivatives researchgate.netontosight.ai, and other quinoline isomers mdpi.comajchem-a.com, these data are not transferable to the specific substitution pattern of this compound. The precise positioning of the methoxy group at the C5 position and the carboxylic acid at the C6 position on the quinoline ring system will induce unique electronic effects, resulting in a distinct and characteristic spectroscopic fingerprint. Extrapolation from other isomers would be scientifically unsound.

Consequently, without experimental spectra or published research focused specifically on this compound, a detailed and scientifically accurate article covering the advanced spectroscopic and structural elucidation as per the requested outline cannot be generated at this time. The required data for the following sections remains unavailable in the reviewed literature:

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Further research and publication by synthetic or analytical chemists would be necessary to provide the empirical data required for a comprehensive analysis of this particular compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the methoxy group, and the quinoline aromatic system.

The most prominent feature of a carboxylic acid in an IR spectrum is the hydroxyl (-OH) stretching vibration. Due to strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state, this absorption appears as a very broad and intense band over a wide range of wavenumbers, generally from 3300 cm⁻¹ down to 2500 cm⁻¹. masterorganicchemistry.com This broad "hairy beard" appearance is highly diagnostic and often overlaps with the C-H stretching bands. masterorganicchemistry.com

Another key indicator is the carbonyl (C=O) stretching vibration from the carboxylic acid group. This absorption is typically very strong and sharp. For aromatic carboxylic acids, where the carbonyl group is conjugated with the aromatic ring, this peak is expected in the region of 1710-1680 cm⁻¹.

The spectrum will also show absorptions related to the methoxy group and the quinoline ring. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below this value. The C-O stretching vibrations from both the carboxylic acid and the ether linkage of the methoxy group will produce strong bands in the fingerprint region, typically between 1320 and 1210 cm⁻¹ for the acid C-O stretch and near 1250 cm⁻¹ for the aryl ether C-O stretch. Aromatic C=C stretching vibrations from the quinoline ring system are expected in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Strong, Very Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic (C-H in OCH₃) | Stretching | 3000 - 2850 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1680 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong |

| Aryl Ether (C-O) | Asymmetric Stretching | 1275 - 1200 | Strong |

| Carboxylic Acid (O-H) | Bending (out-of-plane) | 960 - 900 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher one.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* (pi to pi-star) transitions associated with the aromatic quinoline system. The quinoline core itself typically shows absorption bands around 289 nm. researchgate.net The presence of substituents on the ring alters the electronic structure and, consequently, the absorption maxima (λmax). The methoxy group (-OCH₃) acts as an auxochrome, a group that can intensify absorption and often causes a bathochromic (red) shift to longer wavelengths due to its electron-donating resonance effect. The carboxylic acid group (-COOH), being conjugated with the ring, also influences the electronic transitions.

Additionally, n→π* (n to pi-star) transitions are possible, involving the promotion of a non-bonding electron from the oxygen atoms of the carbonyl and methoxy groups, or the nitrogen atom of the quinoline ring, to an anti-bonding π* orbital. These transitions are typically much weaker in intensity than π→π* transitions. The exact λmax and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents. researchgate.net

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Quinoline Aromatic System | ~280 - 350 | High |

| n → π | C=O, -OCH₃, Ring Nitrogen | > 300 | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the expected solid-state architecture can be inferred from the crystal structures of related compounds like quinoline-2-carboxylic acid. researchgate.net

It is highly probable that this compound molecules would engage in extensive intermolecular hydrogen bonding in the solid state. The carboxylic acid functional group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com This common structural motif would create a planar eight-membered ring system.

Elemental Composition Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The molecular formula for this compound is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol . nih.gov

The theoretical elemental composition is calculated from the molecular formula. Experimental validation is typically achieved through combustion analysis, where a weighed sample is burned in an excess of oxygen. libretexts.org The combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The oxygen percentage is usually determined by difference.

A close correlation between the experimental and theoretical percentages (typically within ±0.4%) confirms the purity and the assigned molecular formula of the synthesized compound. eolss.neteltra.com

| Element | Symbol | Atomic Mass | Count | Theoretical Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 65.02% |

| Hydrogen | H | 1.008 | 9 | 4.46% |

| Nitrogen | N | 14.007 | 1 | 6.89% |

| Oxygen | O | 15.999 | 3 | 23.62% |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of this compound at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govjmchemsci.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G'(d,p) or 6-311++G(d,p), are used to determine its optimized ground state geometry. nih.govijastems.orgmdpi.com This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.govoatext.com The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, where a strong correlation indicates a successful simulation. oatext.com These computational approaches can be applied to the molecule in different phases, including the gas phase and in the presence of solvents, to understand environmental effects on its structure. nih.gov

Studies on related quinoline derivatives demonstrate that DFT is a reliable method for optimizing molecular structures and predicting various molecular properties. nih.govresearchgate.net For instance, in a study of various quinoline derivatives, the molecular geometries were successfully optimized to find their local minima. nih.gov Similarly, investigations into other carboxylic acid-containing heterocyclic compounds, like cinnoline-4-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, have utilized DFT to obtain detailed structural parameters. ijastems.orgmdpi.com The electronic structure, which dictates the molecule's properties and reactivity, is also thoroughly described by these calculations. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates higher reactivity and lower stability, characterizing a "soft" molecule that is more prone to electronic transitions. nih.gov For quinoline derivatives, the HOMO-LUMO gap is a critical parameter for predicting their behavior in chemical reactions. nih.gov Theoretical studies on similar compounds, such as cinnoline-4-carboxylic acid, have shown that the evaluation of HOMO and LUMO energies can illustrate the potential for charge transfer within the molecule. ijastems.org The distribution of these orbitals across the molecular structure provides insights into the regions most likely to be involved in electron donation and acceptance.

| Parameter | Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| Energy Gap (ΔE) | 0.08657 eV |

Note: The data in the table is for a representative related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and is used here for illustrative purposes. nih.gov The small energy gap in this example suggests a high degree of chemical reactivity. nih.gov

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Polarizability)

From the HOMO and LUMO energies derived from DFT calculations, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. ijastems.org These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions. arxiv.orgscispace.com

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. nih.gov

Chemical Softness (S): The reciprocal of hardness, representing the ease of modification of the electron cloud. nih.gov

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying its electrophilic nature. arxiv.org

Nucleophilicity: Describes the ability of a molecule to donate electrons.

These parameters are calculated using the energies of the frontier molecular orbitals. nih.gov For example, a high electrophilicity index suggests that the molecule will act as a strong electrophile. scispace.com The analysis of these descriptors helps in predicting how this compound will interact with other reagents. nih.gov

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Chemical Softness (S) | 11.55 eV⁻¹ |

Note: The data in the table is for a representative related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and is used here for illustrative purposes. nih.gov The global reactivity values for this compound indicate it is a soft molecule with electrophilic character. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules. arabjchem.org These simulations can reveal the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. arabjchem.org

In studies of related quinoline and quinolone carboxylic acid derivatives, MD simulations have been employed to investigate both intramolecular and intermolecular interactions. mdpi.comnih.govnih.gov These simulations can model the dynamics of hydrogen bonds and other non-covalent interactions that are crucial for the molecule's structure and function. nih.gov For example, Car-Parrinello molecular dynamics (CPMD) has been used to study hydrogen bond dynamics and vibrational features in similar systems. nih.govnih.gov By simulating the molecule in a solvent, such as water, it is possible to analyze how intermolecular interactions with the solvent affect the molecule's conformation and properties. arabjchem.org The analysis of radial distribution functions (RDF) from MD simulations can provide detailed information about the solvation shell around the molecule. arabjchem.org

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to establish a link between the chemical structure of a compound and its biological activity. These approaches are widely used in drug discovery and development to predict the activity of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a specific type of in silico SAR that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties, which are represented by molecular descriptors. imist.manih.gov For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory action against a particular enzyme. nih.gov

The process of building a QSAR model involves several steps:

Data Set Collection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which can be 1D, 2D, or 3D, are calculated for each molecule in the data set. These descriptors can represent various constitutional, topological, physicochemical, and quantum chemical properties. imist.ma

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on quinoline derivatives have been successfully used to predict their activity against various biological targets. imist.ma For example, a QSAR study was conducted on a series of quinoline, isoquinoline, and quinazoline (B50416) derivatives to predict their activity against Plasmodium falciparum. imist.ma In another study, QSAR models were developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov These studies demonstrate the potential of QSAR modeling to guide the design of new quinoline-based compounds with desired biological activities.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

While specific molecular docking studies for this compound are not readily found in the current body of scientific literature, research on analogous quinoline derivatives provides a framework for how such an investigation would be approached. For instance, studies on various quinoline-carboxylic acid derivatives have successfully employed molecular docking to predict their binding interactions with biological targets such as EZH2 inhibitors and topoisomerase-II. mdpi.comresearchgate.net

In a hypothetical docking study of this compound, the molecule would be computationally placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, often expressed as a binding energy value. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would also be analyzed. The table below illustrates the kind of data that would be generated from such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Hypothetical Target A | - | - | - | - |

| Hypothetical Target B | - | - | - | - |

| Hypothetical Target C | - | - | - | - |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. These investigations provide a deeper understanding of how chemical reactions proceed, which is essential for optimizing reaction conditions and designing novel synthetic routes.

For quinoline derivatives, computational methods have been used to study the mechanisms of their synthesis, such as the Friedländer synthesis. researchgate.net These studies typically involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy.

A computational study on the reaction mechanism involving this compound would likely employ Density Functional Theory (DFT) or other high-level quantum mechanical methods. The investigation would aim to:

Identify the elementary steps of the reaction.

Characterize the geometry and energy of all reactants, intermediates, transition states, and products.

Calculate the activation energy for each step, which determines the reaction rate.

Investigate the influence of catalysts or different reaction conditions on the mechanism.

The results of such a study would provide a detailed, step-by-step picture of the chemical transformation, offering insights that are often difficult to obtain through experimental means alone. As with molecular docking, specific computational studies on the reaction mechanisms and transition states of this compound are not currently available in the literature.

Academic Research into Biological Activities and Mechanistic Pathways of 5 Methoxyquinoline 6 Carboxylic Acid and Its Analogues

Enzyme Inhibition and Modulation Studies

Investigation of Histone Methyltransferase (e.g., EZH2) Inhibition Mechanisms

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that plays a crucial role in the regulation of gene expression. acs.org Its over-activation or over-expression has been linked to the progression of various cancers, making it a promising target for therapeutic intervention. acs.org Academic research has identified certain 5-methoxyquinoline (B23529) derivatives as a novel class of EZH2 inhibitors. acs.org

Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors within this class. For instance, the analogue 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k ) has demonstrated significant inhibitory activity against EZH2. acs.orgnih.gov The mechanism of inhibition involves the compound binding to the EZH2 enzyme, thereby blocking its methyltransferase activity. acs.org This is evidenced by a decrease in the global levels of H3K27me3, the product of EZH2's catalytic activity, in cancer cell lines treated with these compounds. acs.orgnih.gov The quinoline (B57606) scaffold is a novel chemotype for EZH2 inhibitors, offering a new avenue for the development of anticancer agents. acs.orgnih.gov

| Compound | Target Enzyme | IC50 (µM) | Cellular Effect |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k ) | EZH2 | 1.2 | Decreased global H3K27me3 levels |

Mechanistic Studies of Protein Kinase (e.g., CK2) Inhibition

Protein kinase CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, and its aberrant activity is associated with cancer and inflammatory diseases. nih.gov Research into the inhibition of CK2 has revealed that the 3-carboxy-4(1H)-quinolone scaffold is a promising starting point for the development of potent inhibitors. nih.gov These compounds act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. nih.gov

Virtual screening and subsequent biological evaluation have identified several potent 3-carboxy-4(1H)-quinolone derivatives. For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM and a dissociation constant (Ki) of 0.06 µM. nih.gov These findings highlight the potential of quinoline carboxylic acid analogues as selective inhibitors of CK2. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Action |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CK2 | 0.3 | 0.06 | ATP-competitive |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | CK2 | 1 | 0.28 | ATP-competitive |

Exploration of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Antagonism Mechanisms

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. The inhibition of human DHODH (hDHODH) is a validated strategy for the treatment of cancer and autoimmune diseases. mdpi.com Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of hDHODH. frontiersin.orgmdpi.com

These compounds, such as brequinar (B1684385) and its analogues, bind to the ubiquinone binding pocket of the enzyme, thereby inhibiting its function. mdpi.comotavachemicals.com Structure-guided design has led to the development of quinoline-based analogues with improved potency. For example, a potent quinoline-based analogue, compound 41 , was discovered with a DHODH IC50 of 9.71 ± 1.4 nM. mdpi.com Another analogue, compound 43 , was found to have a novel water-mediated hydrogen bond interaction with the T63 residue in the binding pocket. mdpi.com These studies demonstrate that quinoline carboxylic acid derivatives can effectively antagonize DHODH activity through specific interactions within the enzyme's active site. mdpi.com

| Compound | Target Enzyme | IC50 (nM) |

| Analogue 41 | DHODH | 9.71 ± 1.4 |

| Analogue 43 | DHODH | 26.2 ± 1.8 |

| 1,7-naphthyridine 46 | DHODH | 28.3 ± 3.3 |

Biochemical Analysis of Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a key therapeutic strategy for Alzheimer's disease. nih.gov Quinoline derivatives have been investigated as potential AChE inhibitors. nih.govnih.gov In vitro assays have confirmed that certain quinoline derivatives can modulate the activity of AChE, with one of the best derivatives exhibiting a significant inhibition of 94.6%. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. researchgate.net Human carbonic anhydrase (hCA) isoforms are involved in various physiological processes, and their inhibition has therapeutic applications. Carboxylic acid-containing compounds have been shown to be effective inhibitors of certain hCA isoforms, particularly the tumor-associated hCA IX and XII. The inhibitory mechanism involves the binding of the carboxylic acid group to the zinc ion in the active site of the enzyme. Given that 5-Methoxyquinoline-6-carboxylic acid possesses both a quinoline core and a carboxylic acid moiety, it is plausible that it or its analogues could exhibit dual inhibitory activity against both AChE and specific hCA isoforms.

| Compound Class | Target Enzyme | Notable Inhibition |

| Quinoline derivatives | Acetylcholinesterase (AChE) | Up to 94.6% |

| Carboxylic acid derivatives | Carbonic Anhydrase IX and XII | Potent and selective inhibition |

Study of P-glycoprotein (P-gp) Modulatory Mechanisms

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. Overcoming MDR is a significant challenge in cancer therapy. Novel quinoline derivatives have been investigated for their ability to modulate P-gp activity.

One such derivative, compound 160a , has been shown to reverse MDR by inhibiting the drug efflux function of P-gp. The mechanism of action involves the compound increasing the intracellular accumulation of P-gp substrates, such as doxorubicin (B1662922) and calcein (B42510) AM. This suggests that the quinoline derivative directly interacts with P-gp, thereby inhibiting its transport function and restoring the sensitivity of resistant cancer cells to chemotherapeutic drugs.

| Compound | Target Protein | Effect |

| Quinoline derivative 160a | P-glycoprotein (P-gp) | Reverses multidrug resistance by inhibiting drug efflux |

Antimicrobial Activity Research

The antimicrobial potential of quinoline derivatives has been extensively investigated, leading to the discovery of potent antibacterial and antifungal agents. The introduction of a methoxy (B1213986) group and a carboxylic acid moiety, as seen in this compound and its analogues, can significantly influence the spectrum and mechanism of antimicrobial action.

The antibacterial mechanism of quinoline derivatives, particularly the well-studied fluoroquinolones, primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, these compounds effectively trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. nih.gov

Research into various quinoline-carboxylic acid derivatives has revealed key structure-activity relationships. For instance, a study on novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety demonstrated that these analogues exhibit moderate to good antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial activity is influenced by the nature and position of substituents on the quinoline ring. While specific mechanistic studies on this compound are not extensively documented, the established mode of action for the quinolone class provides a strong foundation for its predicted antibacterial properties.

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Analogue | Target Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Quinolone Carboxylic Acids (General) | Gram-negative and Gram-positive bacteria | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| 8-Methoxyquinoline-2-carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Presumed inhibition of essential bacterial enzymes | researchgate.net |

| researchgate.netnih.govDiazepino[2,3-h]quinolone carboxylic acid derivatives | Staphylococcus aureus, Bacillus subtilis | Not specified | nih.gov |

The antifungal activity of quinoline derivatives has also been a subject of significant research. The proposed mechanisms of action are often distinct from their antibacterial counterparts and can involve disruption of the fungal cell wall or membrane integrity.

One study investigating the antifungal mechanism of 8-hydroxyquinoline (B1678124) derivatives, such as clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, revealed that these compounds exert their effects through different pathways. nih.gov Clioquinol was found to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.gov In contrast, the sulfonic acid derivatives compromised the functional integrity of the cytoplasmic membrane. nih.gov These findings suggest that the substitution pattern on the quinoline ring is a critical determinant of the specific antifungal mechanism.

While direct studies on the antifungal action of this compound are limited, the established mechanisms for other substituted quinolines provide a framework for understanding its potential antifungal properties. It is plausible that this compound could interfere with fungal cell membrane homeostasis or key enzymatic pathways.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Analogue | Target Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Clioquinol (8-hydroxy-5-chloro-7-iodoquinoline) | Candida albicans | Cell wall damage, inhibition of pseudohyphae formation | nih.gov |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | Compromised cytoplasmic membrane integrity | nih.gov |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp., Dermatophytes | Compromised cytoplasmic membrane integrity | nih.gov |

| Phenazine-1-carboxylic acid | Pestalotiopsis kenyana | Destruction of mitochondrial structure and function | mdpi.com |

The quinoline scaffold is a key structural component in a number of antiviral drugs, and its derivatives have shown activity against a broad spectrum of viruses. nih.gov The antiviral mechanisms of quinoline derivatives are diverse and can involve targeting either viral or host cell factors essential for viral replication.

For instance, certain 4-quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov By inhibiting this host enzyme, these compounds deplete the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby inhibiting the replication of a wide range of viruses. nih.gov

Structure-activity relationship studies have shown that modifications to the quinoline ring can significantly impact antiviral potency. nih.gov While specific research on the antiviral interference mechanisms of this compound is not widely available, its structural similarity to other antivirally active quinoline carboxylic acids suggests that it could potentially interfere with viral replication through various mechanisms, including the inhibition of host or viral enzymes.

Table 3: Antiviral Activity of Selected Quinolone Derivatives

| Compound/Analogue | Target Virus(es) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 4-Quinoline Carboxylic Acid Analogues | Vesicular Stomatitis Virus (VSV), Influenza A (WSN) | Inhibition of human dihydroorotate dehydrogenase (DHODH) | nih.gov |

| General Quinolone Derivatives | Zika virus, Enterovirus, Herpes virus, HIV, Ebola virus, Hepatitis C virus | Various, targeting viral and host factors | nih.gov |

Antioxidant Activity Mechanisms and Free Radical Scavenging Properties

The antioxidant properties of chemical compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of both a methoxy (-OCH3) and a carboxylic acid (-COOH) group on an aromatic ring system, as in this compound, can influence its antioxidant potential.

The mechanism of free radical scavenging by such compounds can occur through several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). researchgate.net The dominant mechanism can be influenced by the solvent and the nature of the free radical. While direct experimental data on the free radical scavenging properties of this compound is scarce, the principles derived from studies on structurally related phenolic and carboxylic acids suggest that it may possess antioxidant activity.

Table 4: Factors Influencing Antioxidant Activity of Phenolic Acids and Related Compounds

| Functional Group/Structural Feature | Effect on Antioxidant Activity | Putative Mechanism | Reference(s) |

|---|---|---|---|

| Methoxyl (-OCH3) group | Enhances activity | Electron-donating, stabilizes radical | nih.govresearchgate.net |

| Carboxylic acid (-COOH) group | Modulates activity | Influences electron-donating ability and reaction kinetics | nih.gov |

| Number and position of hydroxyl (-OH) groups | Directly related to free radical scavenging ability | Hydrogen atom donation | nih.gov |

Ligand-Target Interaction Studies and Biochemical Profiling for Broader Biological Understanding

Understanding the interaction between a small molecule and its biological target at the molecular level is fundamental to drug discovery and development. For quinoline derivatives, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to predict binding affinities and identify key interactions.

Molecular docking simulations can provide insights into the binding mode of a ligand within the active site of a target protein, highlighting important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comnih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For example, a molecular docking study of thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor identified key amino acid residues involved in binding. nih.gov

Table 5: Methods for Ligand-Target Interaction Studies

| Method | Description | Application for Quinolone Analogues | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Elucidating binding modes and identifying key interactions with target enzymes or receptors. | mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | Developing predictive models for the activity of new quinoline derivatives. | - |

| Biochemical Profiling | Screening a compound against a panel of biological targets. | Identifying primary targets and potential off-target effects. | - |

| X-ray Crystallography | Determines the three-dimensional structure of a ligand-protein complex. | Providing high-resolution structural insights into ligand binding. | drughunter.com |

Emerging Research Applications and Interdisciplinary Investigations of 5 Methoxyquinoline 6 Carboxylic Acid

Development of Chemosensory Materials and Fluorescent Probes

The intrinsic photophysical properties of the quinoline (B57606) ring system make it an excellent platform for the design of fluorescent materials. The strategic placement of functional groups, such as the carboxylic acid and methoxy (B1213986) moieties in 5-Methoxyquinoline-6-carboxylic acid, enhances its utility, allowing for the development of sophisticated chemosensors and luminescent probes. These materials are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, by exhibiting changes in their fluorescence upon interaction.

The development of fluorescent probes for imaging and sensing in biological environments is a significant area of research. Quinoline derivatives are particularly attractive for this purpose due to their inherent fluorescence, which can be modulated by their local environment or by binding to a target molecule. acs.org The design of such probes often involves strategically modifying the core quinoline structure to enhance properties like water solubility, cell permeability, and target specificity. acs.org

The carboxylic acid group on this compound provides a key functional handle for chemical modification. acs.org It can be readily converted into an amide or ester, allowing it to be coupled to other molecules, such as targeting ligands or biomolecules, to create highly specific probes. acs.orgnih.gov Researchers have demonstrated that modifying the carboxylic acid functionality is a key step in creating probes that can be anchored to nanostructures or attached to targeting ligands for improved disease-site targeting. acs.org The fluorescence emission of the quinoline core can be fine-tuned, with different derivatives showing distinct emission spectra, which is crucial for developing probes for multiplex imaging or sensing applications. nih.gov

Table 1: Principles in Designing Quinoline-Based Fluorescent Probes

| Feature | Role in Probe Design | Rationale |

| Quinoline Core | Intrinsic Fluorophore | Aromatic and heterocyclic nature provides strong UV absorbance and fluorescence properties. acs.org |

| Carboxylic Acid Group | Chemical Handle & Solubilizer | Enables covalent attachment to targeting molecules and can enhance water solubility. acs.org |

| Methoxy Group | Modulator of Electronics | Can influence the photophysical properties (e.g., emission wavelength, quantum yield) of the fluorophore. |

| Structural Modification | Target Specificity | Allows for the creation of derivatives that can selectively bind to specific ions, proteins, or other biomolecules. acs.orgnih.gov |

The ability of heterocyclic compounds to act as sensors for various ions is a well-established principle in analytical chemistry. The development of fluorescent probes for anions like chloride is of particular interest due to their biological importance. While specific studies on this compound for chloride detection are nascent, the structural motifs present in the molecule suggest its potential in this area. Acid-sensing ion channels (ASICs) are transmembrane sensors of extracellular acidosis and are potential drug targets in several diseases. nih.gov Amiloride, a moderate nonspecific inhibitor of ASICs, has been widely used as a probe to understand ASIC function. nih.gov The development of new small molecules, potentially derived from scaffolds like quinoline, is an active area of research for creating more potent and specific ion channel inhibitors and sensors. nih.gov The quinoline nitrogen and other functional groups can serve as binding sites for ions, and this interaction can lead to a detectable change in the molecule's fluorescence, forming the basis of a sensing mechanism.

Coordination Chemistry and Metal Complexation Studies

The field of coordination chemistry investigates the formation and properties of complexes formed between a central metal ion and surrounding molecules or ions, known as ligands. This compound is an excellent candidate for such studies due to the presence of multiple potential coordination sites.

This compound can act as a chelating agent, forming stable complexes with a variety of metal ions. chemimpex.com The quinoline ring's nitrogen atom and the oxygen atoms of the carboxylic acid group can serve as donor atoms, binding to a metal center to form a stable chelate ring. This bidentate (two-toothed) coordination is a common feature of quinoline carboxylic acids in forming metal complexes. rsc.org

Research on related quinoline derivatives has shown that they can form stable complexes with transition metals like rhenium, copper, and zinc. rsc.orgnih.gov For example, oxorhenium(V) complexes have been synthesized using various quinoline carboxylic acid derivatives as ligands. rsc.org In these complexes, the ligand typically coordinates to the metal through the nitrogen of the quinoline ring and one oxygen of the carboxylate group. rsc.org The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties that are distinct from the free ligand. rsc.orgpolimi.it The study of such complexes is crucial for developing new catalysts, materials with unique electronic properties, and potential therapeutic agents. mdpi.comnih.gov

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The metal complexes derived from ligands like this compound can serve as building blocks for constructing these complex architectures.

When a ligand possesses multiple binding sites, it can bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). polimi.it Research on the closely related isoquinoline-5-carboxylic acid has demonstrated its ability to form 2D coordination polymers with copper(II) ions. polimi.it In these structures, the carboxylate group and the ring nitrogen coordinate to different metal centers, creating an extended network. polimi.it By carefully choosing the metal ion and reaction conditions, chemists can control the dimensionality and topology of the resulting supramolecular structure. polimi.it These materials are of great interest for applications in gas storage, separation, and catalysis due to their often porous and highly ordered nature.

Utility as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. By selectively interacting with a specific protein or pathway, they can help researchers understand its function. Derivatives of the 6-methoxyquinoline (B18371) scaffold have been synthesized and evaluated as potent and selective modulators of important biological targets.

For instance, derivatives of quinoline-6-carboxylic acid have been investigated as antagonists of the P2X7 receptor (P2X7R), an ion channel involved in inflammation and cell death. nih.gov In one study, quinoline-6-carboxamide (B1312354) benzenesulfonates were synthesized and found to have significant P2X7R affinity, with some compounds showing improved potency compared to standard inhibitors. nih.gov Similarly, derivatives of 6-methoxy-2-arylquinoline-4-carboxylic acid have been explored as inhibitors of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer by pumping therapeutic agents out of cells. nih.gov Certain alcoholic derivatives in this series were found to significantly inhibit the efflux of a P-gp substrate, demonstrating their potential to probe and potentially overcome drug resistance mechanisms. nih.gov These studies highlight how the 6-methoxyquinoline-6-carboxylic acid core can be systematically modified to create valuable tools for chemical biology, enabling the dissection of complex cellular signaling and transport pathways.

Table 2: Biological Targets of Quinoline Carboxylic Acid Derivatives

| Compound Series | Biological Target | Investigated Effect | Reference |

| Quinoline-6-carboxamide benzenesulfonates | P2X7 Receptor (P2X7R) | Antagonism / Inhibition | nih.gov |

| 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives | P-glycoprotein (P-gp) | Inhibition of drug efflux | nih.gov |

Rational Design of Novel Analogues for Specific Biochemical Research Tools

The rational design of novel analogues of this compound is a forward-looking area of research, leveraging the quinoline core structure as a versatile scaffold for creating specific biochemical research tools. While direct studies on this specific compound are nascent, the principles of rational design are well-established within the broader family of quinoline carboxylic acids. This approach involves the strategic modification of the parent molecule to enhance its interaction with biological targets, improve its selectivity, and introduce functionalities that allow it to probe biological systems.

The core strategy in designing analogues revolves around structure-activity relationship (SAR) studies. By systematically altering the substituents on the quinoline ring, researchers can fine-tune the molecule's properties. For instance, modifications to the methoxy group or the carboxylic acid group, or the introduction of new functional groups at other positions on the quinoline ring, can significantly impact the compound's binding affinity and specificity for enzymes, receptors, or other proteins.

One area of potential application for analogues of this compound is in the development of enzyme inhibitors. By way of example, related methoxyquinoline structures have been investigated for their inhibitory effects on various enzymes. For example, a series of 6-methoxy-2-arylquinoline analogues were designed and synthesized to act as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells nih.gov. The design process for such tools would involve computational modeling and molecular docking studies to predict how analogues of this compound might fit into the active site of a target enzyme.

Another avenue for the rational design of biochemical tools is the creation of fluorescent probes. The quinoline ring system is known for its fluorescent properties, which can be modulated by the attached functional groups. By designing analogues that exhibit changes in their fluorescence upon binding to a specific biological target, researchers can develop tools for real-time imaging and quantification of biological processes in living cells. For example, the related compound 8-Methoxyquinoline-5-carboxylic acid is noted to act as a fluorescent probe in biological assays, enabling the visualization of cellular processes chemimpex.com. This suggests that analogues of this compound could be rationally designed to have tailored fluorescent properties for specific applications.

The development of chemical probes to study specific biological pathways is another key application. A chemical probe is a small molecule that is used to selectively interact with a protein target, allowing for the study of that protein's function in a cellular or organismal context. The design of such probes requires a high degree of selectivity to avoid off-target effects. For instance, a highly selective chemical probe based on a 5-ethoxyquinoline-8-sulfonamide scaffold was developed to investigate the biology of the monocarboxylate transporter 4 (MCT4), a protein involved in cancer cell metabolism nih.gov. This highlights the potential for rationally designed analogues of this compound to serve as selective probes for other important biological targets.

The synthesis of these rationally designed analogues would likely employ established organic chemistry reactions. The Doebner reaction, for example, is a classical method for synthesizing quinoline-4-carboxylic acids and could potentially be adapted for the synthesis of a library of this compound analogues with diverse substitutions nih.gov.

Table 1: Potential Strategies for the Rational Design of this compound Analogues

| Design Strategy | Objective | Potential Application | Example from Related Compounds |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity. | Optimization of potency and selectivity. | Modifications of 6-methoxy-2-arylquinolines to improve P-gp inhibition nih.gov. |

| Introduction of Fluorophores | To create fluorescent molecules for imaging. | Fluorescent probes for cellular imaging. | 8-Methoxyquinoline-5-carboxylic acid used as a fluorescent probe chemimpex.com. |

| Modification for Target Selectivity | To enhance binding to a specific biological target. | Development of selective chemical probes. | A 5-ethoxyquinoline (B13916812) derivative developed as a selective MCT4 probe nih.gov. |

| Combinatorial Synthesis | To generate a diverse library of analogues for screening. | High-throughput screening for new biological activities. | Use of methods like the Doebner reaction to create diverse quinolines nih.gov. |

Integration with Advanced Materials Science Research

The integration of this compound and its potential derivatives into advanced materials science research represents an area of significant opportunity. The inherent chemical properties of the quinoline scaffold, combined with the reactive carboxylic acid and methoxy functional groups, make this compound a candidate for the development of novel materials with tailored properties. While specific research on this compound in this domain is limited, the applications of its isomers and other related quinoline compounds provide a strong indication of its potential.

One of the primary areas of interest is in the development of advanced polymers. Quinoline derivatives can be incorporated into polymer backbones or used as additives to enhance the properties of existing materials. For example, the related compound 8-Methoxyquinoline-5-carboxylic acid has been used in polymer formulations to improve thermal stability and mechanical properties chemimpex.com. The rigid quinoline structure can impart stiffness and strength to polymers, while the polarity of the methoxy and carboxylic acid groups can influence intermolecular interactions and, consequently, the material's bulk properties. Analogues of this compound could potentially be designed as monomers for polymerization or as cross-linking agents to create robust polymer networks.

The ability of the quinoline ring and the carboxylic acid group to chelate metal ions also opens up possibilities in the design of functional materials. This chelating property is crucial in catalysis and the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The carboxylic acid group of this compound could act as a linker to coordinate with metal ions, forming a stable, porous framework. The methoxy group and the quinoline nitrogen could also play a role in coordinating metals or in modulating the electronic properties of the resulting MOF.

Furthermore, the fluorescent nature of the quinoline core suggests potential applications in the development of sensory materials and optoelectronic devices. By designing materials that incorporate this compound, it may be possible to create sensors that exhibit a change in fluorescence in the presence of specific analytes, such as metal ions or organic molecules. In the field of optoelectronics, quinoline derivatives are known to have applications in organic light-emitting diodes (OLEDs). The specific electronic properties of this compound could make it a useful component in the design of new emissive or charge-transporting layers in such devices.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Material Property | Example from Related Compounds |

|---|---|---|---|

| Advanced Polymers | Monomer or additive. | Enhanced thermal stability and mechanical strength. | 8-Methoxyquinoline-5-carboxylic acid improves polymer properties chemimpex.com. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | High porosity, catalytic activity. | Carboxylic acids are common linkers in MOFs. |

| Sensory Materials | Fluorescent component. | Analyte-specific fluorescence response. | Quinoline derivatives are used in fluorescent sensors. |

| Optoelectronics | Emissive or charge-transport material. | Efficient light emission or charge transport. | Quinoline derivatives are used in OLEDs. |

Conclusion and Future Academic Perspectives

Synthesis of Key Research Findings and Methodological Advancements

The key finding regarding 5-Methoxyquinoline-6-carboxylic acid is the profound lack of specific research. Methodological advancements in the broader field of quinoline (B57606) chemistry, including novel cyclization strategies and functionalization techniques, have yet to be applied to or reported for this particular isomer. The scientific community's understanding of this compound is, therefore, at a nascent stage, defined more by what is unknown than what is known.

Identification of Unexplored Research Avenues and Challenges

The primary unexplored avenue is the development of a reliable and efficient synthesis for this compound. Overcoming this initial challenge would unlock the door to a cascade of further research, including:

Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

Reactivity Studies: Investigation of its chemical reactivity, particularly at the carboxylic acid and methoxy (B1213986) group sites, to understand its potential as a synthetic intermediate.

Biological Screening: Systematic evaluation of its bioactivity against a range of therapeutic targets to uncover any potential medicinal applications.

Materials Science Exploration: Assessment of its properties as a ligand, monomer, or functional additive in the creation of new materials.

The principal challenge remains the initial synthetic accessibility. Without a viable route to produce the compound, all other avenues of research remain closed.

Broader Implications of this compound Research for Fundamental and Applied Chemical Sciences

Should future research into this compound be undertaken, the implications could be significant. From a fundamental perspective, it would contribute to a more complete understanding of structure-property relationships within the quinoline family. The synthesis and characterization of this "missing" isomer would fill a gap in the chemical knowledge base.

In the applied sciences, the discovery of novel biological activities or material properties could have far-reaching consequences. The unique electronic and steric arrangement of the methoxy and carboxylic acid groups on the quinoline core could lead to unforeseen applications in pharmacology, agrochemicals, or materials engineering. The journey from its current state of obscurity to a well-characterized and potentially valuable chemical entity hinges on the foundational step of its chemical synthesis. Until then, this compound remains a tantalizingly blank page in the book of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxyquinoline-6-carboxylic acid, and how can reaction conditions be optimized?